molecular formula C15H21N3OS B2360780 5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol CAS No. 748778-13-4

5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2360780
CAS No.: 748778-13-4
M. Wt: 291.41
InChI Key: KTYIGDIYNKIKJQ-UHFFFAOYSA-N
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Description

5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction using 4-ethylphenol and an appropriate leaving group.

    Attachment of the Isobutyl Group: The isobutyl group can be attached through an alkylation reaction using isobutyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The phenoxymethyl and isobutyl groups contribute to the compound’s overall binding affinity and specificity. The thiol group can form disulfide bonds, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-ethylphenoxymethyl)-4-(2-ethylpropyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-amine

Uniqueness

5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethylphenoxymethyl group enhances its lipophilicity, while the isobutyl group provides steric hindrance, affecting its interaction with molecular targets.

Properties

IUPAC Name

3-[(4-ethylphenoxy)methyl]-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-4-12-5-7-13(8-6-12)19-10-14-16-17-15(20)18(14)9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYIGDIYNKIKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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